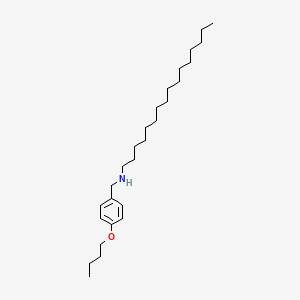

![molecular formula C9H9BrN4O3 B1389308 2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester CAS No. 1160569-68-5](/img/structure/B1389308.png)

2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester

Overview

Description

The compound “2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester” is a type of 2,4-diamino-5-substituted furo[2,3-d]pyrimidine . These compounds are synthesized as potential inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are key enzymes in the folate pathway .

Synthesis Analysis

The synthesis of 2,4-diamino-5-substituted furo[2,3-d]pyrimidines involves the condensation of 2,6-diamino-3(H)-4-oxo-pyrimidine with alpha-chloro-ketone to afford two key intermediates, followed by hydrolysis, coupling with L-glutamate diethyl ester, and saponification of the diethyl ester . Another method involves aza-Wittig reactions of iminophosphorane with aromatic isocyanates, followed by reaction with ammonia .Molecular Structure Analysis

The molecular structure of 2,4-diamino-5-substituted furo[2,3-d]pyrimidines is characterized by a furo[2,3-d]pyrimidine core, which is a six-membered heterocyclic compound containing two nitrogen atoms . The compound also contains additional functional groups, including amino groups and a carboxylic acid ethyl ester group .Chemical Reactions Analysis

In the context of their use as antifolates, 2,4-diamino-5-substituted furo[2,3-d]pyrimidines act as substrates for folylpolyglutamate synthetase (FPGS), an enzyme that adds glutamate residues to folate and antifolate compounds . This enhances their retention within cells and increases their inhibitory potency against target enzymes such as DHFR and TS .Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry :

- The compound has been involved in studies related to the synthesis of diverse heterocyclic structures. For instance, its role in the formation of furo-[3,4-d]pyrimidines, which are obtained through bromination of pyrimidine-carboxylic acids and subsequent transformations, highlights its synthetic versatility (Zigeuner, Knopp, & Blaschke, 1976).

Antiviral and Antiretroviral Properties :

- Research has demonstrated the potential antiviral properties of derivatives of this compound, especially against retroviruses. For example, some 2,4-diaminopyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture (Hocková et al., 2003).

Antitumor and Antifolate Activity :

- Various derivatives of this compound have been synthesized and tested for their antitumor activity. For instance, studies on pyrrolo[2,3-d]pyrimidines with a thienoyl side chain, synthesized from compounds related to 2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine, have shown significant antitumor activity in vitro and in vivo, owing to their selective transport by specific cellular receptors and inhibition of key enzymes in tumor cells (Wang et al., 2010).

Synthesis of Fused Pyridine Derivatives :

- The compound has also been a key reactant in the synthesis of a variety of fused pyridine-4-carboxylic acids, demonstrating its utility in creating diverse chemical libraries for potential biological and pharmaceutical applications (Volochnyuk et al., 2010).

Mechanism of Action

Target of Action

The primary target of the compound 2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester is believed to be the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, a coenzyme required for the synthesis of nucleic acids. Inhibiting this enzyme disrupts the synthesis of DNA and RNA, thereby inhibiting the growth and proliferation of the bacteria .

Mode of Action

The compound this compound interacts with its target, mt-DHFR, by binding to the glycerol (GOL) binding site of the enzyme . This binding inhibits the activity of the enzyme, thereby disrupting the synthesis of tetrahydrofolate and ultimately inhibiting the growth and proliferation of the bacteria .

Biochemical Pathways

The action of this compound affects the folate pathway, which is involved in the synthesis of nucleic acids. By inhibiting the enzyme mt-DHFR, the compound disrupts this pathway, leading to a decrease in the synthesis of DNA and RNA . This results in the inhibition of bacterial growth and proliferation .

Pharmacokinetics

It is known that the compound’s hydrophilicity plays a crucial role in its ability to cross the cell wall of mycobacterium tuberculosis . This suggests that the compound’s bioavailability may be influenced by its hydrophilicity .

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis. By inhibiting the enzyme mt-DHFR, the compound disrupts the synthesis of nucleic acids, leading to a decrease in bacterial growth and proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s hydrophilicity, which plays a crucial role in its ability to cross the cell wall of Mycobacterium tuberculosis, can be affected by the pH and ionic strength of the environment .

Safety and Hazards

The safety and hazards associated with 2,4-diamino-5-substituted furo[2,3-d]pyrimidines would depend on various factors including the specific substituents present in the molecule, the dose, and the route of exposure. As potential antifolate drugs, these compounds could have side effects related to the inhibition of folate-dependent processes in normal cells .

Future Directions

Future research on 2,4-diamino-5-substituted furo[2,3-d]pyrimidines could focus on optimizing their chemical structures to enhance their potency against target enzymes, improve their selectivity for cancer cells, and minimize side effects . Additionally, studies could investigate their potential use in combination with other therapeutic agents to enhance their efficacy .

Biochemical Analysis

Biochemical Properties

2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with dihydrofolate reductase, an enzyme involved in the folate pathway. This interaction can inhibit the enzyme’s activity, leading to disruptions in nucleotide synthesis and cell proliferation. Additionally, the compound has been shown to bind to certain kinases, affecting signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. This can lead to alterations in gene expression and cellular metabolism. In cancer cells, the compound has demonstrated the ability to induce apoptosis by modulating the activity of key regulatory proteins . Furthermore, it can affect the cell cycle, leading to cell cycle arrest at specific phases, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as dihydrofolate reductase and kinases, inhibiting their activity. This binding is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and form stable interactions. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects can vary depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, it can induce adverse effects, including toxicity and damage to tissues . Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical effects, and exceeding this threshold can lead to detrimental outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes in the folate pathway, affecting the synthesis of nucleotides and amino acids. The compound can also influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . These interactions can have downstream effects on cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, the compound can bind to proteins and other biomolecules, influencing its localization and accumulation . This distribution is crucial for its biochemical activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This subcellular distribution is essential for its interactions with enzymes and other biomolecules, determining its overall biochemical effects.

properties

IUPAC Name |

ethyl 2,4-diamino-6-bromofuro[2,3-d]pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4O3/c1-2-16-8(15)3-4-6(11)13-9(12)14-7(4)17-5(3)10/h2H2,1H3,(H4,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFQUKMOKZHZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=NC(=NC(=C12)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

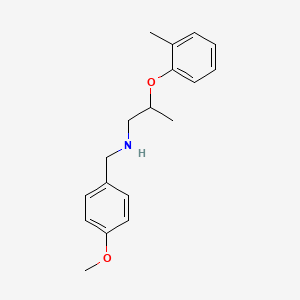

![N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine](/img/structure/B1389225.png)

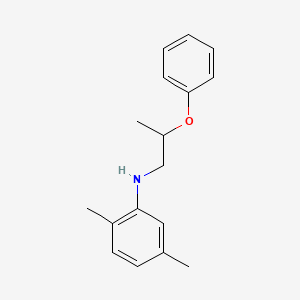

![2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389226.png)

![N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline](/img/structure/B1389228.png)

![3,5-Dimethyl-N-[2-(4-methylphenoxy)butyl]aniline](/img/structure/B1389229.png)

![N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline](/img/structure/B1389232.png)

![N-[2-(2-Methylphenoxy)butyl]-2-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389237.png)

![3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389241.png)

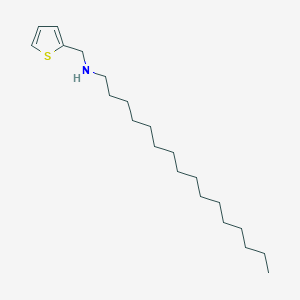

![N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine](/img/structure/B1389242.png)

![N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine](/img/structure/B1389243.png)

![N-[4-(Sec-butoxy)phenyl]-N-[4-(2-phenoxyethoxy)-benzyl]amine](/img/structure/B1389244.png)